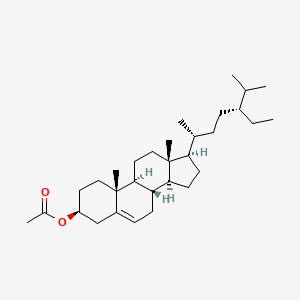

beta-Sitosterol acetate

Beschreibung

Eigenschaften

IUPAC Name |

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWOIPCULUXTNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | beta-Sitosterol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

915-05-9 |

Source

|

| Record name | beta-Sitosterol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C |

Source

|

| Record name | beta-Sitosterol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of β-Sitosterol Acetate from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-sitosterol acetate, a naturally occurring phytosterol ester with significant therapeutic potential. The document details its discovery in natural sources, outlines meticulous experimental protocols for its isolation and purification, and presents quantitative data on its prevalence. Furthermore, this guide delves into the analytical techniques for the characterization of β-sitosterol acetate and explores its known biological activities and associated signaling pathways. This whitepaper is intended to serve as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

β-Sitosterol acetate is the acetate ester of β-sitosterol, one of the most abundant phytosterols in the plant kingdom.[1] While β-sitosterol itself has been the subject of extensive research for its cholesterol-lowering, anti-inflammatory, and anticancer properties, its acetylated form, β-sitosterol acetate, is also found in nature and is of growing interest to the scientific community.[2][3] The addition of the acetyl group alters the polarity and bioavailability of the parent molecule, potentially influencing its biological activity. This guide focuses on the discovery of β-sitosterol acetate in natural sources and the technical methodologies for its isolation and characterization.

Discovery and Natural Occurrence

β-Sitosterol acetate has been identified as a natural constituent in a variety of organisms, ranging from fungi to plants. One of the notable sources from which it has been isolated is the mycelia of Cordyceps sinensis, a fungus highly valued in traditional medicine.[1] It has also been reported in other plant species, including Maclura pomifera and Zea mays.[1] While the presence of β-sitosterol is widespread, the natural occurrence of its acetylated form appears to be less common or less studied. Often, the isolation of β-sitosterol is more frequently reported, which can then be chemically converted to β-sitosterol acetate.

Table 1: Quantitative Data on β-Sitosterol (Precursor) in Various Natural Sources

| Natural Source | Plant Part | Extraction Solvent | β-Sitosterol Content | Reference |

| Moringa oleifera | Leaves | Methanol | 90 mg/g of extract | [4] |

| Agave angustifolia Haw | Piña | Ethanol with KOH | 103.6 mg/g of extract | [5] |

| Corn Oil | - | - | 4.35 mg/g | [5] |

| Knoxia valerianoides | - | - | 0.32 mg/mL of extract | |

| Wheat Germ Oil | - | - | 1.62 mg/mL | |

| Cotton Seed Oil | - | - | 1.31 mg/mL | |

| Peanut Oil | - | - | 0.78 mg/mL | |

| Soybean Oil | - | - | 0.64 mg/mL |

Note: Data for β-sitosterol acetate is limited; this table provides context on the abundance of its precursor.

Experimental Protocols for Isolation and Purification

The isolation of β-sitosterol acetate from natural sources can be approached in two ways: direct isolation of the acetylated compound or isolation of its precursor, β-sitosterol, followed by a chemical acetylation step.

General Extraction of Phytosterols

A general procedure for the extraction of phytosterols, including β-sitosterol, from plant material serves as the initial step.

Protocol 1: Soxhlet Extraction of Phytosterols

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots, or stems) at room temperature for several weeks and then pulverize it into a fine powder using a mechanical grinder.[6]

-

Extraction: Place the powdered plant material in a thimble and perform Soxhlet extraction with a suitable organic solvent such as methanol or n-hexane for 6-8 hours.[4][7]

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

Isolation and Purification of β-Sitosterol

Once the crude extract is obtained, chromatographic techniques are employed to isolate and purify β-sitosterol.

Protocol 2: Column Chromatography for β-Sitosterol Purification

-

Column Preparation: Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane as the slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, typically starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A common gradient system is n-hexane:ethyl acetate (9:1, 8:2, etc.).[6]

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a pre-coated silica gel 60 F254 TLC plate. Develop the plate in a suitable solvent system, such as chloroform:methanol (9:1) or hexane:ethyl acetate (8:2).[6][7] Visualize the spots by spraying with 5% H2SO4 in ethanol followed by heating. The Rf value of β-sitosterol will be compared with a standard.

-

Pooling and Concentration: Combine the fractions containing pure β-sitosterol and concentrate them using a rotary evaporator to yield the purified compound.

Chemical Synthesis and Purification of β-Sitosterol Acetate from β-Sitosterol

In the absence of a direct isolation protocol or when a higher yield is desired, β-sitosterol can be acetylated.

Protocol 3: Acetylation of β-Sitosterol

-

Reaction Setup: Dissolve the purified β-sitosterol in a mixture of pyridine and acetic anhydride.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice-cold water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude β-sitosterol acetate.

Protocol 4: Purification of β-Sitosterol Acetate by Flash Chromatography

-

Column Preparation: Prepare a flash chromatography column with silica gel using a hexane/ethyl acetate solvent system.

-

Elution: Purify the crude β-sitosterol acetate using a solvent system such as hexane/ethyl acetate (95:5).[2]

-

Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Analytical Techniques for Characterization

The identification and quantification of β-sitosterol acetate rely on various spectroscopic and chromatographic methods.

Table 2: Analytical Techniques for the Characterization and Quantification of β-Sitosterol and its Acetate

| Technique | Description | Key Parameters & Observations | Reference |

| TLC | Thin Layer Chromatography | Mobile Phase: Chloroform:Methanol (9:1) or Hexane:Ethyl Acetate (8:2). Visualization: 5% H2SO4 spray and heating. | [6][7] |

| HPTLC | High-Performance Thin-Layer Chromatography | Mobile Phase: Toluene:Ethyl Acetate:Glacial Acetic Acid (14.5:4.5:1.0 v/v/v). Quantification: Densitometric scanning at 540 nm after derivatization. | [8] |

| GC-MS | Gas Chromatography-Mass Spectrometry | Used for both qualitative and quantitative analysis. Provides information on molecular weight and fragmentation patterns. | [9] |

| 1H NMR | Proton Nuclear Magnetic Resonance | Provides information on the proton environment in the molecule, confirming the presence of the acetate group. | [7] |

| 13C NMR | Carbon-13 Nuclear Magnetic Resonance | Provides information on the carbon skeleton of the molecule. | [7] |

| IR | Infrared Spectroscopy | Shows characteristic absorption bands for functional groups, such as the C=O stretch of the ester. | [7] |

| HPLC | High-Performance Liquid Chromatography | Column: C18 reverse-phase. Mobile Phase: Methanol:Acetonitrile (90:10 v/v). Detection: UV at 202 nm. | [10] |

Biological Activity and Signaling Pathways

While much of the research has focused on β-sitosterol, evidence suggests that β-sitosterol and its derivatives interfere with multiple cell signaling pathways.[2][11] These pathways are involved in processes such as apoptosis, cell proliferation, and inflammation. The anticancer activity of β-sitosterol has been linked to its ability to modulate these pathways.[2] Further research is needed to elucidate the specific signaling cascades targeted by β-sitosterol acetate and to understand how the acetate functional group influences its biological effects.

Workflow and Process Diagrams

General Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of β-sitosterol and its subsequent acetylation.

Logical Relationship of Purification Techniques

Caption: Logical relationship between key chromatographic techniques used in the purification process.

Conclusion

β-Sitosterol acetate is a naturally occurring phytosterol derivative with potential for various therapeutic applications. While its direct isolation from natural sources is less commonly reported than its precursor, β-sitosterol, established chromatographic and synthetic methods provide a clear path for obtaining this compound for research and development. The detailed protocols and analytical methods presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of β-sitosterol acetate. Further investigation into its natural abundance, biological activity, and specific molecular targets is warranted to fully understand its pharmacological significance.

References

- 1. Beta-Sitosteryl Acetate | C31H52O2 | CID 5354503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 7. ijsrp.org [ijsrp.org]

- 8. researchgate.net [researchgate.net]

- 9. β-Sitosterol acetate [webbook.nist.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Multifunctional roles and pharmacological potential of β-sitosterol: Emerging evidence toward clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Beta-Sitosterol Acetate

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the chemical structure of beta-sitosterol acetate. Beta-sitosterol, a ubiquitous phytosterol, and its acetylated derivative are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. A thorough understanding of their molecular structure is paramount for structure-activity relationship studies, synthesis of derivatives, and quality control.

This guide details the integrated spectroscopic approach, including mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, that is essential for the unambiguous determination of the structure of this compound. Detailed experimental protocols, data interpretation, and visual aids are provided to facilitate a deeper understanding of the elucidation process.

Introduction

Beta-sitosterol is a prominent member of the phytosterol family, structurally similar to cholesterol. It is widely distributed in the plant kingdom and is a key component of many plant-derived extracts and formulations. The acetylation of the C-3 hydroxyl group of beta-sitosterol yields this compound, a more lipophilic derivative. This modification can influence its bioavailability and biological activity. The precise confirmation of the steroidal backbone, the position of the double bond, the stereochemistry of the chiral centers, and the presence and location of the acetate group is critical.

Physicochemical Properties and Synthesis

The initial characterization of this compound involves determining its fundamental physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₅₂O₂ |

| Molecular Weight | 456.74 g/mol |

| CAS Number | 915-05-9 |

| Appearance | White to off-white crystalline powder |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Synthesis of this compound

The structural confirmation of a natural product can be further supported by its semi-synthesis from a known precursor. This compound is readily synthesized from beta-sitosterol.

-

Dissolution: Dissolve beta-sitosterol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Acetylation: Add acetic anhydride (1.5-2 equivalents) to the solution. The reaction can be catalyzed by a small amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting material (beta-sitosterol) and the appearance of a new, less polar spot corresponding to this compound indicates the reaction's progression.

-

Work-up: Once the reaction is complete, pour the mixture into cold water or onto crushed ice to hydrolyze the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/methanol) or by column chromatography on silica gel to yield the pure compound.

Spectroscopic Analysis for Structural Elucidation

The core of the structural elucidation lies in the interpretation of various spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information based on its fragmentation pattern.

-

Sample Preparation: Introduce a small amount of purified this compound, either directly via a solid probe or dissolved in a volatile solvent, into the mass spectrometer.

-

Ionization: Subject the sample to electron ionization (typically at 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 456 | Molecular ion peak [M]⁺, confirming the molecular weight. |

| 396 | [M - CH₃COOH]⁺, loss of acetic acid, a characteristic fragmentation for acetate esters. This is often a prominent peak. |

| 255 | Fragmentation of the steroidal ring system. |

| 213 | Further fragmentation of the steroidal nucleus. |

The logical relationship for the primary fragmentation in EI-MS can be visualized as follows:

Caption: Primary fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be recorded as a thin film on a salt plate or in a suitable solvent.

-

Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2960-2850 | C-H | Aliphatic stretching |

| ~1735 | C=O | Ester carbonyl stretching |

| ~1650 | C=C | Alkene stretching |

| ~1240 | C-O | Ester C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 4: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~4.60 | m | |

| H-6 | ~5.37 | d | ~5.0 |

| CH₃ (Acetate) | ~2.03 | s | |

| H-18 (CH₃) | ~0.68 | s | |

| H-19 (CH₃) | ~1.02 | s | |

| Other CH₃ | ~0.8-0.95 | m |

¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Table 5: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Acetate) | ~170.5 |

| C-5 | ~139.7 |

| C-6 | ~122.6 |

| C-3 | ~74.0 |

| CH₃ (Acetate) | ~21.4 |

| C-18 | ~11.8 |

| C-19 | ~19.3 |

2D NMR experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

The workflow for NMR-based structural elucidation is as follows:

Caption: NMR workflow for structural elucidation.

Integrated Structural Elucidation

The final structure of this compound is determined by integrating all the spectroscopic data.

-

Molecular Formula and Unsaturation: The molecular ion from the mass spectrum provides the molecular formula (C₃₁H₅₂O₂). The degree of unsaturation is calculated to be 7.

-

Functional Groups: IR spectroscopy confirms the presence of an ester (C=O and C-O stretching) and a C=C double bond.

-

Carbon Skeleton: ¹³C NMR shows 31 carbon signals, consistent with the molecular formula. The chemical shifts indicate the presence of a steroidal backbone, an alkene, and an acetate group.

-

Proton Environment: ¹H NMR confirms the presence of the acetate methyl group, olefinic protons, and the characteristic steroidal methyl and methylene/methine protons.

-

Connectivity and Final Structure: 2D NMR experiments are used to piece together the structure.

-

COSY experiments establish the proton-proton connectivities within the steroidal rings and the side chain.

-

HSQC links each proton to its directly attached carbon.

-

HMBC is critical for connecting the quaternary carbons (like C-10 and C-13) to nearby protons and for confirming the position of the acetate group by showing a correlation between the H-3 proton and the carbonyl carbon of the acetate group.

-

The combination of these data allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the complete structure of this compound.

The logical relationship of the overall structural elucidation process can be visualized as:

Caption: Overall workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. This guide provides the necessary theoretical background, experimental protocols, and data interpretation strategies for researchers to confidently determine and verify the structure of this important natural product derivative. The methodologies outlined herein are fundamental to the fields of natural product chemistry, medicinal chemistry, and drug development.

Unveiling the Acetate Advantage: An In-depth Technical Guide to Early Research on Beta-Sitosterol Acetate's Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research and studies concerning the properties of beta-sitosterol acetate, a derivative of the widely occurring phytosterol, beta-sitosterol. While much of the early scientific literature focuses on the parent compound, this document consolidates the available data on the acetate form, including its synthesis, physicochemical characteristics, and initial explorations into its biological activities. Where data for the acetate is limited, relevant findings on beta-sitosterol are presented to provide a comprehensive framework for understanding its potential.

Physicochemical Characteristics

This compound is a steroid ester, synthesized through the formal condensation of the hydroxyl group of beta-sitosterol with acetic acid.[1] This modification alters its physical and chemical properties, potentially influencing its solubility, stability, and bioavailability. It is described as a white to off-white powder or solid.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H52O2 | [1][2][3][4] |

| Molecular Weight | 456.74 - 456.76 g/mol | [1][2][3][4] |

| CAS Number | 915-05-9 | [1][2][3][4] |

| Melting Point | 131 - 136 °C | [2][4] |

| Boiling Point | 514.5°C at 760mmHg | [4] |

| Density | 0.98 g/cm³ | [4] |

| Flash Point | 262.1°C | [4] |

| Solubility | Soluble in Toluene | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a standard esterification process. Early and subsequent research has established straightforward methods for its preparation, which is crucial for obtaining pure compounds for further study.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of beta-sitosterol.

Objective: To synthesize this compound from beta-sitosterol.

Materials:

-

Beta-sitosterol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or other suitable solvent)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve beta-sitosterol in a suitable solvent such as dichloromethane in a reaction flask.

-

Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., reflux) for a specified period (e.g., 6 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[5]

-

After completion, quench the reaction by adding water or a dilute acid solution to neutralize the excess acetic anhydride and pyridine.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography, eluting with a solvent system such as a hexane/ethyl acetate mixture.[5]

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Confirm the identity and purity of the synthesized compound using analytical techniques like NMR and IR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Biological Activities: Early Findings

Early research into the biological effects of this compound has often been in the context of the broader investigation of phytosterols. The parent compound, beta-sitosterol, has been studied more extensively for various pharmacological properties.

Antimicrobial Properties

While specific early studies on this compound's antimicrobial activity are not extensively detailed in the provided results, the parent compound has been shown to possess antibacterial and antifungal effects.[6] One study noted that this compound isolated from Hechtia glomerata showed antibacterial activity against carbapenem-resistant Acinetobacter baumannii with a MIC value of 100μg/mL.[7]

Table 2: In-vitro Antimicrobial Activity of Beta-Sitosterol

| Microorganism | Zone of Inhibition (mm) | Reference |

| E. coli | 10 - 14 | [8] |

| Staphylococcus aureus | 10 - 14 | [8] |

| Pseudomonas aeruginosa | 10 - 14 | [8] |

| Bacillus cereus | 10 - 14 | [8] |

Note: The data in this table is for the parent compound, beta-sitosterol, and provides context for the potential activity of its acetate derivative.

Experimental Protocol: Agar Disk Diffusion Method for Antimicrobial Activity

This method is a standard procedure for evaluating the antimicrobial efficacy of a compound.

Objective: To assess the antimicrobial activity of this compound against various bacterial strains.

Materials:

-

Pure this compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient agar plates

-

Sterile paper discs

-

Standard antibiotic (e.g., ampicillin) as a positive control[8]

-

Solvent (e.g., DMSO) as a negative control

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the bacterial inoculum evenly over the surface of a nutrient agar plate to create a lawn.

-

Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the agar plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[8]

-

Compare the zone of inhibition of the test compound with that of the controls to determine its antimicrobial activity.

Caption: Experimental workflow for antimicrobial activity testing.

Anti-inflammatory Properties

Beta-sitosterol has demonstrated significant anti-inflammatory potential in various rodent assays.[9][10] Studies have shown that it can reduce the secretion of pro-inflammatory cytokines and edema.[6][11] The mechanism is thought to involve the suppression of key inflammatory signaling pathways such as the NF-κB pathway.[11][12] While direct early studies on the acetate form are less common, its structural similarity to the parent compound suggests it may possess similar activities.

Table 3: In-vivo Anti-inflammatory Activity of Beta-Sitosterol in Rat Paw Edema Test

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Beta-sitosterol | 50 | 51 | [9] |

| Beta-sitosterol | 100 | 63 | [9] |

| Beta-sitosterol | 200 | 70 | [9] |

| Ibuprofen | (Standard) | 53 | [9] |

| Prednisone | (Standard) | 59 | [9] |

Note: The data in this table is for the parent compound, beta-sitosterol. The high dose of beta-sitosterol was reported to be more effective than the standard drugs tested in this particular study.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic model for evaluating the anti-inflammatory activity of a compound.

Objective: To assess the in-vivo anti-inflammatory effect of this compound.

Materials:

-

This compound

-

Rodents (e.g., Wistar rats)

-

Carrageenan solution (1%)

-

Vehicle (e.g., saline or a suitable solvent)

-

Standard anti-inflammatory drug (e.g., ibuprofen)

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of this compound).

-

Administer the vehicle, standard drug, or test compound orally or via intraperitoneal injection.

-

After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Caption: Proposed inhibition of the NF-κB pathway by beta-sitosterol.

Conclusion and Future Directions

Early research into this compound, often conducted in parallel with studies on its parent compound, has laid the groundwork for understanding its fundamental properties. The acetylation of beta-sitosterol provides a molecule with altered physicochemical characteristics that may offer advantages in formulation and delivery. While preliminary data on its biological activities, such as antimicrobial and anti-inflammatory effects, are promising, they are largely inferred from the more extensive research on beta-sitosterol.

For drug development professionals, this compound represents a compound of interest that warrants further investigation. Future research should focus on:

-

Direct, comparative studies of the bioavailability and efficacy of this compound versus beta-sitosterol.

-

In-depth mechanistic studies to elucidate the specific cellular and molecular targets of the acetate form.

-

Expansion of in-vivo studies to validate the therapeutic potential for various conditions, including inflammatory disorders and infections.

-

Toxicological and safety profiling to establish a comprehensive understanding for potential clinical applications.

This guide serves as a foundational resource, summarizing the critical early data and methodologies that will inform the next phase of research into the therapeutic potential of this compound.

References

- 1. Beta-Sitosteryl Acetate | C31H52O2 | CID 5354503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. «beta»-Sitosterol acetate (CAS 915-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. lookchem.com [lookchem.com]

- 5. The effect of beta-sitosterol and its derivatives on depression by the modification of 5-HT, DA and GABA-ergic systems in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsit.com [ijsit.com]

- 7. This compound | 915-05-9 [chemicalbook.com]

- 8. In vitro antimicrobial activity of β-sitosterol from Helicteres isora. [wisdomlib.org]

- 9. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Stability and Proper Storage of Beta-Sitosterol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for beta-sitosterol acetate. The information presented herein is synthesized from publicly available data on this compound, its parent compound beta-sitosterol, and analogous steroid acetates. This guide is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound in a laboratory or manufacturing setting.

Chemical and Physical Properties

This compound is the acetate ester of beta-sitosterol, a prominent phytosterol. Its chemical stability is influenced by its molecular structure, which includes a steroid nucleus and an ester functional group.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₂O₂ | [1] |

| Molecular Weight | 456.7 g/mol | [1] |

| CAS Number | 915-05-9 | [1] |

| Appearance | White to off-white powder or solid | [1] |

| Purity (typical) | >98% (HPLC) | [2] |

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. The following recommendations are based on information from commercial suppliers and general best practices for steroid acetates.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage (≥ 2 years). 4°C for short-term storage. | Low temperatures minimize the rates of potential degradation reactions, including hydrolysis and oxidation.[2] |

| Light | Protect from light. | Exposure to light, particularly UV radiation, can induce photolytic degradation of the sterol structure. |

| Humidity | Store in a dry environment. | Moisture can facilitate the hydrolysis of the acetate ester to form beta-sitosterol and acetic acid. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. | This minimizes the risk of oxidation of the sterol nucleus. |

Stability Profile and Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, its stability profile can be inferred from studies on analogous steroid acetates and beta-sitosterol itself. The primary degradation pathways are expected to be hydrolysis and oxidation.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction yields beta-sitosterol and acetic acid. Studies on other steroid acetates, such as hydrocortisone-21-acetate, have shown that the rate of hydrolysis is pH-dependent.[3][4]

A proposed hydrolytic degradation pathway is illustrated below:

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

The sterol nucleus of this compound is susceptible to oxidation, similar to beta-sitosterol and cholesterol. This can be initiated by heat, light, or the presence of oxidizing agents. The primary products of beta-sitosterol oxidation are various sitosterol oxides (SOPs), with 7-keto derivatives being common.[5][6]

A proposed oxidative degradation pathway is illustrated below:

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following sections outline a general approach to conducting a forced degradation study and developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and validate the stability-indicating nature of an analytical method.[7][8][9][10]

Table of Forced Degradation Conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis. |

| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period. |

| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound. |

| Photostability | Expose a solution of this compound to a light source providing both UV and visible light, as per ICH Q1B guidelines.[7] |

An experimental workflow for a forced degradation study is depicted below:

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products, particularly beta-sitosterol. Based on published methods for beta-sitosterol, a reverse-phase HPLC method with UV detection is a suitable starting point.[11][12][13][14]

Table of Suggested HPLC Parameters:

| Parameter | Suggested Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of methanol and acetonitrile (e.g., 90:10 v/v). Gradient elution may be necessary to resolve all degradation products. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | ~202-210 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

The development and validation of the method should follow ICH Q2(R1) guidelines.

Summary and Recommendations

-

Storage: this compound should be stored at -20°C for long-term stability, protected from light and moisture.

-

Stability: The primary degradation pathways are likely to be hydrolysis of the acetate ester to beta-sitosterol and oxidation of the sterol ring.

-

Handling: When preparing solutions, use fresh, high-purity solvents. For aqueous solutions, consider the pH and buffer components, as they can influence the rate of hydrolysis.

-

Analysis: A stability-indicating HPLC method is crucial for monitoring the purity of this compound over time. Regular analysis of stored material is recommended, especially if it is used in critical applications.

By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound in their studies and formulations.

References

- 1. Beta-Sitosteryl Acetate | C31H52O2 | CID 5354503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 915-05-9 | MOLNOVA [molnova.com]

- 3. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Sitosterol oxidation products attenuate vasorelaxation by increasing reactive oxygen species and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. sgs.com [sgs.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. veeprho.com [veeprho.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

"investigating the fundamental mechanism of action of beta-sitosterol acetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-sitosterol, a prominent phytosterol found in a variety of plants, has garnered significant scientific interest for its diverse pharmacological activities. Its acetate ester, beta-sitosterol acetate, is believed to possess enhanced lipophilicity, potentially leading to improved bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the fundamental mechanism of action of this compound, focusing on its anti-cancer and anti-inflammatory properties. While much of the existing research has centered on the parent compound, this guide will synthesize the available information on this compound and extrapolate its mechanisms based on the well-documented activities of beta-sitosterol, highlighting key signaling pathways and experimental methodologies.

Enhanced Bioavailability of the Acetate Form

The acetylation of beta-sitosterol to form this compound is a chemical modification that can increase its lipophilicity. This enhanced lipophilicity is theorized to improve its absorption and bioavailability, potentially leading to more potent biological effects compared to its parent compound.[1] However, direct comparative studies quantifying the bioavailability of beta-sitosterol versus its acetate form are limited.

Anti-Cancer Activity: A Multi-Faceted Approach

This compound is understood to exert its anti-cancer effects through the modulation of several key signaling pathways, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound is implicated in triggering the intrinsic apoptosis pathway.[1] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

The proposed mechanism involves:

-

Upregulation of Pro-Apoptotic Proteins: Beta-sitosterol has been shown to increase the expression of Bax.[2]

-

Downregulation of Anti-Apoptotic Proteins: Conversely, it decreases the expression of Bcl-2.[2]

-

Caspase Activation: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]

Quantitative Data on Anti-Cancer Activity

While specific IC50 values for this compound are not extensively reported, studies on beta-sitosterol provide a benchmark for its cytotoxic effects on various cancer cell lines.

| Cell Line | Cancer Type | IC50 of Beta-Sitosterol (µM) | Reference |

| HepG2 | Liver Cancer | 600 | [5] |

| A549 | Lung Cancer | 53.2 (48h) | [5] |

| H1975 | Lung Cancer | 355.3 (48h) | [5] |

| HA22T | Hepatocarcinoma | 431.8 (48h) | [5] |

| LoVo | Colorectal Cancer | 267.1 (48h) | [5] |

| SGC-7901 | Stomach Cancer | Dose-dependent inhibition | [2] |

Anti-Inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer. This compound has demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and enzymes like COX-2 and iNOS.[6]

This compound is proposed to inhibit this pathway by:

-

Preventing IκB degradation: This keeps NF-κB in its inactive state in the cytoplasm.

-

Reducing NF-κB nuclear translocation: This prevents the activation of pro-inflammatory gene expression.

Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and apoptosis.[7] Aberrant activation of this pathway is common in many cancers. Some studies suggest that beta-sitosterol can inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation.[8] While direct evidence for this compound is limited, its structural similarity suggests it may also modulate this pathway.

Quantitative Data on Anti-Inflammatory Activity

Data on the anti-inflammatory effects of this compound is still emerging. However, studies on beta-sitosterol demonstrate a dose-dependent inhibition of inflammatory markers.

| Inflammatory Marker | Model | Inhibition by Beta-Sitosterol | Reference |

| Paw Edema | Rat | 51-70% inhibition (50-200 mg/kg) | [9] |

| IL-6, TNF-α | LPS-stimulated BV2 cells | Significant reduction in mRNA and protein levels | [6] |

| iNOS, COX-2 | LPS-stimulated BV2 cells | Significant reduction in mRNA and protein levels | [6] |

| NF-κB activation | LPS-stimulated BV2 cells | Inhibition of p38, ERK, and NF-κB phosphorylation | [6] |

| IL-1β, IL-6, IL-10 | CLP-induced sepsis in rats | Significant reduction in serum levels | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[1]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.[1]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[11][12]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Experimental Workflow Visualization

Conclusion

This compound holds significant promise as a therapeutic agent due to its potential for enhanced bioavailability and its multifaceted mechanisms of action against cancer and inflammation. Its ability to induce apoptosis through the intrinsic pathway and inhibit the pro-inflammatory NF-κB signaling cascade highlights its potential as a multi-target agent. While much of the detailed mechanistic and quantitative data is derived from studies on its parent compound, beta-sitosterol, the information presented in this guide provides a strong foundation for future research. Further in-depth studies focusing specifically on this compound are warranted to fully elucidate its therapeutic potential and to establish a clear comparative advantage over beta-sitosterol. This will be crucial for its successful development as a novel therapeutic for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Hepatocellular-Cancer Activity Exerted by β-Sitosterol and β-Sitosterol-Glucoside from Indigofera zollingeriana Miq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]

- 5. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of cholesterol and beta-sitosterol: effects on jejunal fluid secretion induced by oleate, and absorption from mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment with β-sitosterol ameliorates the effects of cerebral ischemia/reperfusion injury by suppressing cholesterol overload, endoplasmic reticulum stress, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role and Significance of Beta-Sitosterol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-sitosterol acetate, an esterified form of the ubiquitous phytosterol beta-sitosterol, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. While much of the existing research has focused on its parent compound, beta-sitosterol, the acetate derivative presents unique physicochemical properties, such as enhanced lipophilicity, which may influence its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive exploration of the known biological roles of this compound, with a particular focus on its anti-inflammatory, anticancer, and cholesterol-lowering activities. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as an in-depth resource for researchers, scientists, and professionals in drug development. It is important to note that while direct research on this compound is growing, much of its mechanistic understanding is currently extrapolated from studies on beta-sitosterol.

Introduction

Phytosterols, plant-derived sterols structurally similar to cholesterol, have long been recognized for their health benefits. Beta-sitosterol is one of the most abundant phytosterols in the human diet.[1] Its acetate ester, this compound, is formed by the condensation of the hydroxyl group of beta-sitosterol with acetic acid.[2] This structural modification increases the lipophilicity of the molecule, a characteristic that can potentially enhance its solubility in fatty matrices and improve its bioavailability.[1] This guide will delve into the current understanding of this compound's biological functions, mechanisms of action, and its potential as a therapeutic agent.

Key Biological Activities and Mechanisms of Action

This compound is reported to possess three primary biological activities: anti-inflammatory, anticancer, and cholesterol-lowering effects. The mechanisms underlying these activities are thought to be largely similar to those of beta-sitosterol.

Anti-inflammatory Activity

Beta-sitosterol has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[1] The primary mechanism is believed to be the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting the activation of NF-κB, beta-sitosterol and its acetate derivative can reduce the expression of genes involved in the inflammatory response, such as those for TNF-α, IL-6, iNOS, and COX-2.[1][3] In vivo studies on beta-sitosterol have shown a significant dose-dependent inhibition of edema in rodent models.[4][5]

Anticancer Activity

The anticancer effects of beta-sitosterol are well-documented across various cancer cell lines, including breast, prostate, colon, and lung cancer.[6][7] The proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[1] These effects are often mediated through the modulation of apoptosis-related proteins, such as the Bcl-2 family, and the activation of caspases.[1] While specific quantitative data for this compound is limited, the intrinsic apoptosis pathway is a likely target.

Cholesterol-Lowering Effects

Phytosterols are widely known for their ability to lower serum cholesterol levels by inhibiting its absorption in the intestine.[8][9] Beta-sitosterol and its acetate form compete with dietary and biliary cholesterol for incorporation into micelles, which are essential for cholesterol absorption.[9][10] This competition leads to a decrease in the amount of cholesterol absorbed by enterocytes and a subsequent increase in its fecal excretion. The esterification to the acetate form is a strategy employed to enhance its solubility in fatty foods, thereby potentially improving its cholesterol-lowering efficacy.[1]

Quantitative Data

The following tables summarize the available quantitative data for beta-sitosterol. It is important to note the general lack of specific quantitative data for this compound in the current literature. The data presented here for beta-sitosterol can serve as a reference for initiating studies on its acetate derivative.

Table 1: In Vitro Cytotoxicity of Beta-Sitosterol

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| COLO 320 DM | Human Colon Adenocarcinoma | 266.2 | [6] |

| A549 | Non-small Cell Lung Cancer | 165.3 (24h), 53.2 (48h), 33.4 (72h) | [11] |

| H1975 | Lung Cancer | 355.3 (48h) | [11] |

| HA22T | Hepatocellular Carcinoma | 431.8 (48h) | [11] |

| LoVo | Colorectal Cancer | 267.1 (48h) | [11] |

| HepG2 | Human Hepatocellular Carcinoma | 600 | [12] |

| MCF-7 | Breast Cancer | 187.61 | [13] |

| MDA-MB-231 | Breast Cancer | 874.156 | [13] |

Table 2: In Vivo Anti-inflammatory Effects of Beta-Sitosterol

| Experimental Model | Animal | Doses | Inhibition of Edema (%) | Reference |

| Rat Paw Edema | Wistar Rats | 50 mg/kg | 51 | [4] |

| 100 mg/kg | 63 | [4] | ||

| 200 mg/kg | 70 | [4] | ||

| Mouse Auricular Edema | CD-1 Mice | 0.5 mg/ear | 66.0 | [4] |

| 1.0 mg/ear | 74.2 | [4] | ||

| 1.5 mg/ear | 84.1 | [4] |

Table 3: Cholesterol-Lowering Effects of Beta-Sitosterol

| Study Type | Cholesterol Reduction | LDL Cholesterol Reduction | Reference |

| Human (dietary) | ~9-13% | ~15-20% | [[“]] |

| Human (with statin) | Additional ~6-8% | Additional ~13-15% | [[“]] |

| Animal | Significant | Significant | [[“]] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Anticancer Activity: MTT Assay for Cell Viability

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells, typically <0.1%) for 24, 48, or 72 hours. Include a vehicle control (solvent only).

-

MTT Addition: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Anti-inflammatory Activity: In Vitro NF-κB Reporter Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.[17][18][19]

-

Cell Transfection: Transiently transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control cells.

Cholesterol-Lowering Effects: In Vitro Cholesterol Micellar Solubility Assay

This assay measures the ability of a compound to inhibit the incorporation of cholesterol into micelles, a critical step for its absorption.

-

Micelle Preparation: Prepare micellar solutions by dissolving sodium taurocholate, oleic acid, and cholesterol in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Treatment: Add the test compound (this compound) to the micellar solution at various concentrations.

-

Incubation: Incubate the mixtures at 37°C for 2 hours with gentle shaking to allow for micelle formation and equilibration.[1]

-

Centrifugation: Centrifuge the solutions at high speed to separate the micellar phase (supernatant) from the non-micellar phase (pellet).[1]

-

Cholesterol Quantification: Determine the cholesterol concentration in the supernatant (micellar cholesterol) using a cholesterol quantification kit.

-

Data Analysis: Calculate the percentage of cholesterol micellization inhibition by comparing the cholesterol concentration in the supernatant of the treated samples to that of the control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Caption: Intrinsic apoptosis pathway potentially induced by this compound in cancer cells.

Caption: General experimental workflow for evaluating the biological activities of this compound.

Conclusion and Future Directions

This compound is a promising phytosterol derivative with potential therapeutic applications in inflammation, cancer, and hypercholesterolemia. While its biological activities are thought to mirror those of its parent compound, beta-sitosterol, the acetate form's enhanced lipophilicity may offer advantages in terms of formulation and bioavailability.[1][20] However, there is a clear need for further research to delineate the specific pharmacological profile of this compound. Future studies should focus on:

-

Direct Comparative Studies: Conducting head-to-head studies comparing the efficacy and bioavailability of beta-sitosterol and this compound.

-

Quantitative Analysis: Determining the IC50 values and dose-response curves for this compound in various in vitro and in vivo models.

-

Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways directly modulated by this compound.

A deeper understanding of the unique properties of this compound will be crucial for its successful development into a novel therapeutic or nutraceutical agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. eijppr.com [eijppr.com]

- 3. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemopreventive potential of β-Sitosterol in experimental colon cancer model - an In vitro and In vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of beta-sitosterol on intestinal cholesterol absorption in rat using in vivo dual isotope ratio method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some aspects of mechanism of inhibition of cholesterol absorption by beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cholesterol absorption in rats by plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. consensus.app [consensus.app]

- 15. atcc.org [atcc.org]

- 16. biotium.com [biotium.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. impactfactor.org [impactfactor.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Beta-Sitosterol Acetate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-sitosterol acetate, the acetylated form of the ubiquitous phytosterol beta-sitosterol, is a compound of significant interest in the fields of pharmaceutical sciences, cosmetics, and functional foods. Its enhanced lipophilicity compared to its parent compound, beta-sitosterol, potentially influences its bioavailability and efficacy. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activities, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is a steroid ester formed from the formal condensation of the hydroxyl group of beta-sitosterol with acetic acid.[1] It is found naturally in various plant sources and can also be synthesized from beta-sitosterol.[1][2]

General and Physical Properties

The general and physical properties of this compound are summarized in Table 1. These properties are crucial for its formulation and delivery in various applications.

| Property | Value | References |

| Appearance | White to almost white powder or lump | [1] |

| Molecular Formula | C₃₁H₅₂O₂ | [3] |

| Molecular Weight | 456.74 g/mol | [3] |

| Melting Point | 125.6-137 °C | [4] |

| Boiling Point | 514.5 ± 29.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| LogP (Octanol/Water Partition Coefficient) | 9.9 - 11.58 | [3][4] |

Solubility Profile

The solubility of this compound is a key determinant of its absorption and bioavailability. As a lipophilic compound, it is generally soluble in nonpolar organic solvents and poorly soluble in water.

| Solvent | Solubility | References |

| Toluene | Soluble | [1] |

| Chloroform | Soluble | [5] |

| Water | Insoluble | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the steroidal nucleus and the acetate group. Key chemical shifts are summarized in Table 2.[6]

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | ~4.6 | m |

| H-6 | ~5.37 | d |

| Acetate CH₃ | ~2.03 | s |

| Steroid CH₃ | 0.68 - 1.02 | s, d |

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key chemical shifts are presented in Table 3.[7]

| Carbon | Chemical Shift (ppm) |

| C=O (Acetate) | ~170.5 |

| C-5 | ~139.7 |

| C-6 | ~122.6 |

| C-3 | ~73.9 |

| Acetate CH₃ | ~21.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the ester carbonyl group and the carbon-carbon double bond.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1735 |

| C=C (Olefinic) | ~1670 |

| C-O (Ester) | ~1245 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, this compound typically shows a molecular ion peak [M]⁺ at m/z 456, along with characteristic fragment ions resulting from the loss of the acetyl group and cleavages within the steroidal ring.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample is liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC is used to separate, identify, and quantify this compound in a sample. A reversed-phase C18 column is commonly used with a non-aqueous mobile phase.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and acetonitrile (e.g., 90:10 v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the sample containing this compound in methanol. If necessary, sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound can be analyzed directly or after derivatization.

Instrumentation and Conditions:

-

GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-